3-Ethynyl-2,6-difluorobenzaldehyde
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Overview
Description
3-Ethynyl-2,6-difluorobenzaldehyde: is a chemical compound with the molecular formula C9H4F2O and a molecular weight of 166.12 g/mol . It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a benzaldehyde core. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Sonogashira coupling reaction, where an ethynyl group is introduced to the aromatic ring in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine.
Industrial Production Methods: While specific industrial production methods for 3-Ethynyl-2,6-difluorobenzaldehyde are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2,6-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: 3-Ethynyl-2,6-difluorobenzoic acid
Reduction: 3-Ethynyl-2,6-difluorobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethynyl-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2,6-difluorobenzaldehyde largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The ethynyl group can participate in covalent bonding with target proteins, while the fluorine atoms can enhance binding affinity and selectivity .
Comparison with Similar Compounds
2,6-Difluorobenzaldehyde: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
3-Ethynylbenzaldehyde: Lacks the fluorine atoms, which can affect its chemical reactivity and biological activity.
2,6-Difluoro-4-ethynylbenzaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 3-Ethynyl-2,6-difluorobenzaldehyde is unique due to the combination of the ethynyl group and fluorine atoms, which confer distinct chemical and biological properties. This combination enhances its utility in synthetic chemistry and potential biological applications .
Properties
IUPAC Name |
3-ethynyl-2,6-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQDUTRKVJBXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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